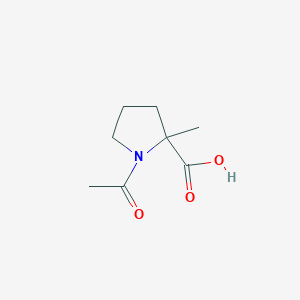

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid

Description

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid (C₈H₁₃NO₃) is a pyrrolidine derivative featuring a carboxylic acid group at position 2, a methyl group at position 2, and an acetyl group at position 1 (N-acetylation). Its SMILES representation (CC(=O)N1CCCC1(C)C(=O)O) highlights the bicyclic structure with intramolecular steric and electronic effects . The compound’s synthesis involves saponification of its methyl ester precursor using LiOH in MeOH/H₂O under argon at 40°C for 18 hours . Predicted collision cross-section (CCS) values for various charge states (e.g., [M+H]⁺ m/z 172.1, CCS 144.8 Ų) suggest utility in mass spectrometry-based analyses, though experimental validation is pending .

Properties

IUPAC Name |

1-acetyl-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409748-88-4 | |

| Record name | 1-acetyl-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid typically involves the acetylation of 2-methylpyrrolidine-2-carboxylic acid. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: The compound is utilized in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Acyl Groups

a. 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid (C₉H₁₅NO₃)

- Substituents: Isobutyryl (2-methylpropanoyl) group at position 1.

- Molecular Weight : 185.22 vs. 171.19 (target compound).

b. rac-1-Acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (C₁₀H₁₅NO₅)

- Substituents : Methoxycarbonyl (ester) at position 5.

- Key Differences : The ester group at position 5 introduces hydrolytic instability; partial hydrolysis was observed during sample preparation, unlike the stable N-acetyl group in the target compound .

c. (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid (C₇H₁₁NO₄)

- Substituents : Methoxycarbonyl (ester) at position 1.

- Key Differences : The ester group (vs. acetyl amide in the target) is more prone to hydrolysis under acidic/basic conditions, limiting its utility in prolonged biological studies .

Analogs with Diverse Functional Groups

a. 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (C₆H₉NO₃)

- Substituents : Methyl at position 1, ketone (oxo) at position 5.

b. 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid (C₆H₁₂N₂O₂)

- Substituents: Amino group at position 5, methyl at position 3.

- Key Differences: The amino group introduces basicity and nucleophilic reactivity, making it suitable for peptide synthesis or metal coordination, unlike the neutral acetyl group in the target .

c. 1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (C₁₅H₁₇NO₅)

- Substituents : Benzyloxycarbonyl (Cbz) at position 1, hydroxyl at position 4.

Physical and Chemical Properties

Biological Activity

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, also known as D-Proline, 1-acetyl-2-methyl-, is a synthetic derivative of proline, an amino acid integral to protein synthesis and various cellular functions. This compound has garnered attention due to its unique structural modifications, which enhance its biological activity and potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : Approximately 171.19 g/mol

- Structure : The compound features an acetyl group and a methyl group attached to the proline structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.

- Neurotransmitter Modulation : Preliminary studies indicate that it may influence neurotransmitter activity, potentially affecting learning and memory processes.

- Chiral Organocatalyst Role : It acts as a chiral organocatalyst in asymmetric synthesis, facilitating reactions that lead to the formation of chiral products.

Biological Activities

This compound exhibits several notable biological activities:

-

Antidiabetic Potential :

- Inhibition of DPP-4 may lead to improved insulin sensitivity and glucose regulation, making it a candidate for antidiabetic drug development.

-

Antitumor Activity :

- Research indicates potential antitumor effects, although specific pathways and mechanisms require further investigation.

-

Role in Protein Folding :

- Due to its conformational rigidity, this compound plays a role in protein structure stabilization and folding processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated DPP-4 inhibition leading to enhanced insulin secretion in vitro. |

| Study 2 | Investigated the compound's effect on neurotransmitter levels in animal models, suggesting cognitive enhancement properties. |

| Study 3 | Evaluated the role of the compound in cancer cell lines, showing reduced proliferation rates. |

Applications in Scientific Research

The compound is utilized across various fields due to its versatile properties:

- Organic Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biochemistry : Used in studies to understand enzyme interactions and metabolic pathways.

- Material Science : Explored for developing new materials with unique properties due to its chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.